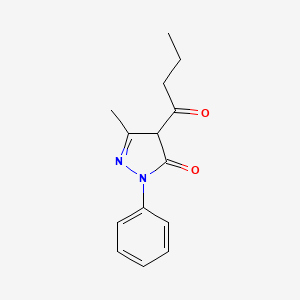
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- is a heterocyclic compound with a pyrazolone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- typically involves the condensation of appropriate hydrazines with β-diketones. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxypyrazolones, while reduction could produce dihydropyrazolones.
科学的研究の応用
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Lacks the 1-oxobutyl group.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxoethyl)-2-phenyl-: Contains a shorter alkyl chain.
Uniqueness
The presence of the 1-oxobutyl group in 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(1-oxobutyl)-2-phenyl- imparts unique chemical and physical properties, making it distinct from other pyrazolone derivatives
特性
CAS番号 |
22616-35-9 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
4-butanoyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H16N2O2/c1-3-7-12(17)13-10(2)15-16(14(13)18)11-8-5-4-6-9-11/h4-6,8-9,13H,3,7H2,1-2H3 |
InChIキー |
DGINUZKPVPBSRB-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)
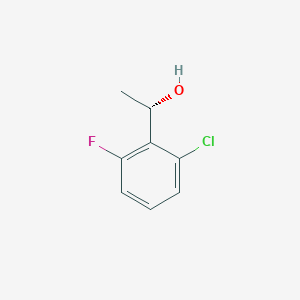
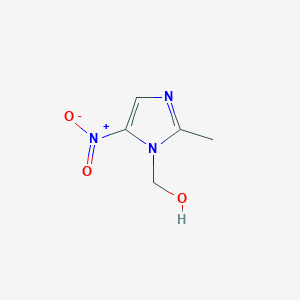
![3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12925605.png)
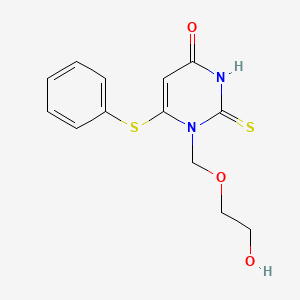

![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
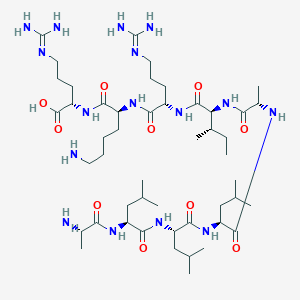
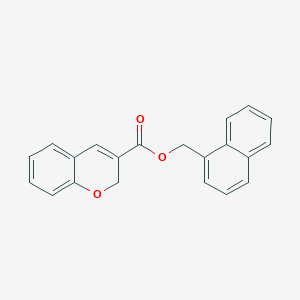
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

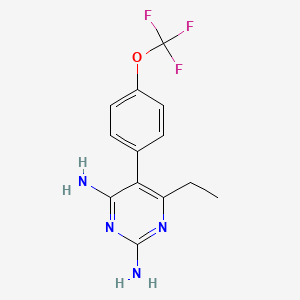
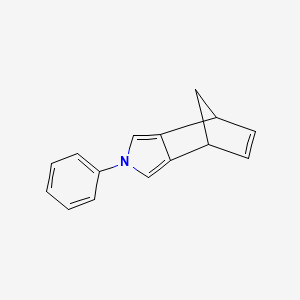
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
